molecular formula C21H31F3O B141299 AACOCF3 CAS No. 149301-79-1

AACOCF3

カタログ番号 B141299
CAS番号: 149301-79-1
分子量: 356.5 g/mol
InChIキー: PLWROONZUDKYKG-DOFZRALJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arachidonyl trifluoromethyl ketone (AACOCF3) is a chemical compound that has been extensively studied due to its role as an inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2). This enzyme is crucial in the release of arachidonic acid from membrane phospholipids, which is a key step in the inflammatory response and eicosanoid biosynthesis . This compound has been shown to be a tight- and slow-binding inhibitor, meaning that it forms a stable complex with cPLA2 and dissociates slowly, which is beneficial for its inhibitory action .

Synthesis Analysis

This compound was synthesized as an analogue of arachidonic acid, where the carboxyl group (COOH) is replaced with a trifluoromethyl ketone group (COCF3). This modification is critical for its inhibitory activity against cPLA2. The synthesis process aimed to create a compound that could effectively bind to the enzyme and prevent it from interacting with its natural substrate .

Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) studies have been conducted to elucidate the structure of the cPLA2-AACOCF3 complex. These studies revealed that one mole of this compound per mole of enzyme is tightly bound in the active site, while excess molar equivalents of the inhibitor associate loosely with hydrophobic regions of the protein. The bound inhibitor is in slow exchange with the free ligand, indicating that the inhibition is not due to irreversible modification of the protein. The NMR data also suggest that the enzyme-bound inhibitor species is a charged hemiketal .

Chemical Reactions Analysis

This compound has been used to investigate the role of cPLA2 in cellular generation of free arachidonic acid and eicosanoid biosynthesis. It has been shown to inhibit the release of arachidonic acid from cells challenged with calcium ionophore and to block the production of 12-hydroxyeicosatetraenoic acid (12-HETE) and thromboxane B2, which are major metabolites of arachidonic acid produced by platelets. Interestingly, this compound affects the cyclooxygenase pathway in addition to AA release .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its hydration state in phospholipid/Triton X-100 mixed micelles and its inhibitory potency, have been compared with other arachidonic acid analogues. It was found that this compound is less hydrated than its analogues AACOCF2CF3 and AACOCF2Cl, which correlates with its stronger inhibitory effect on cPLA2. The specificity of this compound for arachidonyl-containing phospholipids is also highlighted by the fact that an arachidic acid analogue with a similar trifluoromethyl ketone modification is a less potent inhibitor .

科学的研究の応用

ホスホリパーゼA2の阻害

AACOCF3は、アラキドン酸のトリフルオロメチルケトン誘導体であり、ヒト細胞質PLA2およびCa2±非依存性PLA2の選択的阻害剤です . 無傷の血小板とU937細胞で活性があります .

脂肪酸アミドヒドロラーゼ(FAAH)の阻害

This compoundは、脂肪酸アミドヒドロラーゼ(FAAH)も阻害します。 FAAHは、痛み、うつ病、食欲、記憶、および生殖能力に役割を果たすメッセンジャー分子であるアナンダミドを含む脂肪酸アミドを分解する、膜内在性酵素です .

心臓血管疾患研究における応用

This compoundは、その多様な用途から、心臓血管疾患研究に有望な役割を果たす可能性があります . カルシウムイオノフォアで処理したU937細胞と血小板からのアラキドン酸の放出を阻害し、その合成を阻害します .

グルコース誘発インスリン分泌の阻害

This compoundは、単離ラット膵島からのグルコース誘発インスリン分泌を阻害することが判明しました . これは、糖尿病および代謝性疾患の研究における潜在的な応用を示唆しています。

リン酸誘発石灰化の阻害

This compoundは、ヒト大動脈平滑筋細胞におけるリン酸誘発石灰化および骨形成/軟骨形成シグナル伝達を阻害することが示されています . これは、血管石灰化および関連する疾患の研究における潜在的な応用を示唆しています。

血小板機能研究における応用

カルシウムイオノフォアで処理した血小板におけるアラキドン酸と12-ヒドロキシエイコサテトラエン酸の産生を阻害することにより、this compoundは血小板の合成を阻害します . これは、血小板機能および関連する疾患の研究における有用なツールになります。

作用機序

Safety and Hazards

AACOCF3 should be stored in solution at -20°C for 2 years . It should be transported at room temperature in continental US; conditions may vary elsewhere . Hazardous decomposition products formed under fire conditions include Carbon oxides and Hydrogen fluoride .

将来の方向性

AACOCF3 has been studied as a neuroprotective agent after spinal cord injury , and in animal models of multiple sclerosis . It has the potential for the research of cardiovascular disease .

特性

IUPAC Name

(6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWROONZUDKYKG-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017144
Record name (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149301-79-1
Record name (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149301-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonyltrifluoromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149301791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arachidonyltrifluoromethane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARACHIDONYLTRIFLUOROMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XIW1CR0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aacocf3
Reactant of Route 2
Aacocf3
Reactant of Route 3
Aacocf3
Reactant of Route 4
Aacocf3
Reactant of Route 5
Aacocf3
Reactant of Route 6
Reactant of Route 6
Aacocf3

Q & A

A: Arachidonyl Trifluoromethyl Ketone (AACOCF3) acts as a slow- and tight-binding inhibitor of cytosolic phospholipase A2 (cPLA2) [, ]. It binds directly to the enzyme [], forming a charged hemiketal in the active site [], and prevents the enzyme from cleaving phospholipids, particularly those containing arachidonic acid (AA) [, ]. This inhibition reduces the release of AA and subsequently the production of downstream inflammatory mediators like prostaglandins and leukotrienes [, , , , , , , ]. Inhibiting cPLA2 activity with this compound has shown several downstream effects in various cell types and disease models:

  • Reduced inflammation: this compound attenuates inflammation and tissue injury in models of spinal cord injury [, ], lung injury [, ], and ischemia-reperfusion injury [].
  • Suppressed tumor growth: this compound can suppress tumor growth by inhibiting angiogenesis [] and by directly affecting tumor cell survival [, , ].
  • Modulation of cell signaling: this compound can influence cell signaling pathways, including the ERK1/2 pathway [, ], p38 MAPK pathway [], and NF-κB pathway [, ].
  • Altered ion channel activity: In certain cell types, this compound can modulate ion channel activity, such as L-type Ca2+ channels [] and K+ channels [, , ].

A:

  • Spectroscopic Data: While the provided papers do not detail complete spectroscopic data for this compound, [] describes using 19F and 13C NMR experiments to study its interaction with cPLA2. They observed a 13C NMR chemical shift value of 101.0 ppm for the carbonyl carbon of the enzyme-bound inhibitor, suggesting it exists as a charged hemiketal.

ANone: The provided research focuses primarily on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents, etc.) is not discussed.

  • Elucidating cPLA2 function: this compound helps researchers understand the roles of cPLA2 in various cellular processes, such as inflammation, signal transduction, and cell death [, , , , , , , , ].
  • Developing therapeutic strategies: By inhibiting cPLA2, this compound shows potential as a starting point for developing drugs targeting inflammation, cancer, and other diseases [, , , , , , , ].

ANone: The provided research papers do not delve into the computational chemistry or modeling of this compound. There is no mention of specific simulations, calculations, or QSAR models developed for this compound.

ANone: While dedicated SAR studies are not presented, several papers offer insights into the structural features important for this compound's activity:

  • Trifluoromethyl ketone group: This moiety is essential for potent inhibition of cPLA2, likely through the formation of a stable hemiketal with the enzyme's active site serine [, ].
  • Arachidonyl chain: The presence of the arachidonyl chain significantly enhances this compound's inhibitory potency compared to shorter-chain analogues, highlighting the importance of structural mimicry to the natural arachidonic acid substrate [, ].
  • COOH group modifications: Replacing the COOH group with other functionalities (COCH3, CH(OH)CF3, CHO, or CONH2) abolishes or significantly reduces cPLA2 inhibition, indicating its critical role in binding [].

ANone: The provided papers primarily focus on this compound's biological activity and do not offer detailed information about its stability under various conditions (temperature, pH, light exposure, etc.) or strategies for formulation to improve stability, solubility, or bioavailability.

ANone: The available research papers primarily focus on this compound's mechanism of action, downstream effects, and potential as a tool for studying cPLA2. They do not cover aspects related to SHE regulations, detailed PK/PD analysis, toxicity profiles, drug delivery strategies, or other applied aspects of drug development.

ANone: While the papers do not provide a complete historical overview, they highlight some key milestones in this compound research:

  • Early 1990s: this compound emerges as a potent and relatively selective inhibitor of cPLA2 [, ], enabling researchers to investigate the role of this enzyme in various cellular processes.
  • Mid-1990s to early 2000s: Research using this compound unravels the involvement of cPLA2 in inflammation, cell signaling, and cell death in various cell types and disease models [, , , , , , , , , , , , , ].
  • Recent years: Studies continue to explore the therapeutic potential of targeting cPLA2 with this compound and related compounds, particularly in the context of cancer and inflammatory diseases [, , , , , , , ].

ANone: Yes, this compound research exemplifies cross-disciplinary collaboration:

  • Biochemistry and Enzymology: Understanding this compound's interaction with cPLA2 [, ] and the enzyme's role in AA metabolism [, , ] are fundamental to its use.
  • Cell Biology and Immunology: this compound research has significantly advanced our understanding of cPLA2 in inflammation [, , , , , , , ], signal transduction [, , , , ], and cell death [, ].
  • Pharmacology and Drug Development: The use of this compound as a pharmacological tool has fueled the exploration of cPLA2 as a therapeutic target for cancer [, , , ], inflammatory diseases [, , , , ], and other conditions [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。